1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole
Brand Name: Vulcanchem
CAS No.: 1227270-18-9
VCID: VC0087860
InChI: InChI=1S/C14H11IN2O3S/c1-20-13-8-7-10-9-12(15)17(14(10)16-13)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3
SMILES: COC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I
Molecular Formula: C14H11IN2O3S
Molecular Weight: 414.217

1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole

CAS No.: 1227270-18-9

Cat. No.: VC0087860

Molecular Formula: C14H11IN2O3S

Molecular Weight: 414.217

* For research use only. Not for human or veterinary use.

1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole - 1227270-18-9

Specification

CAS No. 1227270-18-9
Molecular Formula C14H11IN2O3S
Molecular Weight 414.217
IUPAC Name 1-(benzenesulfonyl)-2-iodo-6-methoxypyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C14H11IN2O3S/c1-20-13-8-7-10-9-12(15)17(14(10)16-13)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Standard InChI Key QMXIIIIHNWQLQD-UHFFFAOYSA-N
SMILES COC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I

Introduction

Chemical Properties and Structure

1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole (CAS No.: 1227270-18-9) is characterized by its complex heterocyclic structure and distinctive functional groups. The compound has a molecular formula of C₁₄H₁₁IN₂O₃S and a molecular weight of 414.217 g/mol. Its IUPAC name is 1-(benzenesulfonyl)-2-iodo-6-methoxypyrrolo[2,3-b]pyridine, which precisely describes its structural composition.

Structural Features

The compound's core structure consists of the 7-azaindole framework (pyrrolo[2,3-b]pyridine), which differs from traditional indole by incorporating a nitrogen atom in position 7 of the benzene ring. Key substituents include:

  • A phenylsulfonyl group at position 1 (N1), which serves as a protecting group and modulates the electronic properties of the azaindole core

  • An iodine atom at position 2, providing a reactive site for various coupling reactions

  • A methoxy group at position 6, contributing to hydrogen bonding capabilities and potential interactions with biological targets

Synthesis Methods

The synthesis of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole typically involves multiple steps utilizing transition metal-catalyzed reactions. While specific synthetic routes for this exact compound aren't fully detailed in the provided search results, relevant approaches for similar azaindole derivatives provide valuable insights into potential synthetic methodologies.

Halogenation and Cross-Coupling Strategies

Mechanism of Action

1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole and related derivatives have been investigated for their biological activities, particularly as kinase inhibitors and potential therapeutic agents. Understanding the mechanism of action provides insights into their potential applications in drug development.

Kinase Inhibition

The compound primarily acts as an inhibitor of specific protein kinases. By binding to the active site of these enzymes, it disrupts their activity, which can lead to therapeutic effects in conditions where these kinases are overexpressed. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurological conditions.

The azaindole core structure serves as a privileged scaffold for kinase inhibition due to its ability to form hydrogen bonds with key residues in the kinase ATP-binding pocket. The specific substitution pattern in 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole likely influences its selectivity profile across different kinases.

Structure-Activity Relationships

The activity and selectivity of azaindole-based compounds are heavily dependent on their substitution patterns. In the case of 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole:

  • The 7-azaindole core provides the basic pharmacophore for ATP-binding site interactions

  • The 6-methoxy group can participate in hydrogen bonding with residues in the binding pocket

  • The 2-iodo substituent may influence binding orientation and selectivity

  • The phenylsulfonyl group at N1 can impact the compound's pharmacokinetic properties and binding characteristics

Research on related compounds suggests that azaindole derivatives can be designed to target specific kinases by modifying these substituents accordingly. For example, azaindole frameworks have been utilized in developing inhibitors for kinases such as Cdc7 and various CDK families .

Research Findings and Data

Research on 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole and structurally related compounds has provided valuable insights into their properties, reactivities, and potential applications. This section compiles key research findings from the available literature.

Synthetic Methodologies and Reactivity

Studies on related 7-azaindole derivatives have revealed important information about their reactivity patterns, particularly regarding halogenation reactions. The behavior of 1-arylated 7-azaindoles in direct iodination has been studied with results explained by analyzing HOMO orbital coefficients and atomic charges . These findings help predict regioselectivity during synthetic transformations.

Deprotometalation-iodolysis reactions have been employed for similar compounds, demonstrating the influence of directing/protecting groups on reaction outcomes. For example, when using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) with zinc reagents, selective metalation followed by iodine quenching can install an iodine atom at specific positions based on calculated hydrogen atomic charges and C-H pKa values .

Structural Studies

Crystallographic data for related compounds have revealed important insights about molecular arrangements and intermolecular interactions:

  • In some 1-arylated 7-azaindoles, short intermolecular contacts were observed between the pyridine nitrogen of the azaindole and hydrogen atoms at specific positions, creating linear chains in the crystal structure .

  • Parallel arrangements of azaindole planes (separated by approximately 3.3 Å) have been observed in certain derivatives, with pairs connected through specific hydrogen bonding interactions .

  • These structural features help predict how these molecules might interact with biological targets.

Structure-Activity Relationships in Azaindole-Based Kinase Inhibitors

Research on azaindole frameworks has established key structure-activity relationships relevant to kinase inhibition:

  • The 6-chloro substituent in some azaindole derivatives confers good selectivity for Cdc7 over CDK2 .

  • Different azaindole isomers (4-, 5-, 6-, and 7-azaindoles) exhibit varying inhibition activities and selectivity profiles, with some isomers showing superior metabolic stability .

  • Specific substitution patterns can be designed to target different kinase families with varying degrees of selectivity.

Comparative Studies

The following table compares 1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindole with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Applications
1-(Phenylsulfonyl)-2-iodo-6-methoxy-7-azaindoleC₁₄H₁₁IN₂O₃S414.217Reference compoundKinase inhibition, potential DYRK1A targeting
1-(Phenylsulfonyl)-2-iodo-7-Methoxy-4-azaindoleC₁₄H₁₁IN₂O₃S414.22Methoxy at position 7, 4-azaindole coreSimilar kinase inhibition profile with potentially different selectivity
5-methoxy-7-azaindoleC₈H₈N₂O148.16*Lacks phenylsulfonyl and iodo groups, methoxy at position 5Precursor for more complex derivatives
6-methoxy-7-azaindole derivatives with N-acetyl chainVariousVariousContains N-acetyl chain, lacks phenylsulfonyl and iodo groupsMelatonin receptor agonists

*Estimated value based on molecular formula

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator